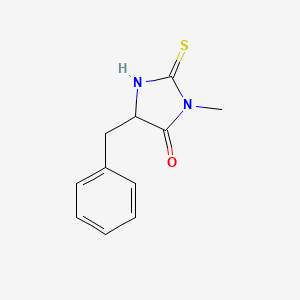
Mth-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mth-DL-phenylalanine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Health and Neurological Disorders
Mth-DL-phenylalanine plays a crucial role in the management of certain health conditions, particularly neurological disorders such as Phenylketonuria (PKU). PKU is a genetic disorder that leads to the accumulation of phenylalanine in the body, which can cause severe cognitive impairment if untreated.
Key Findings:
- Transport Mechanisms: Research has shown that large neutral amino acids (LNAAs) can block the transport of phenylalanine across the blood-brain barrier (BBB), potentially mitigating the effects of elevated phenylalanine levels in PKU patients. This blockade can help maintain normal brain function by preventing excessive phenylalanine influx, which is critical for patients undergoing dietary management of PKU .
- Nutritional Interventions: The use of phenylalanine-free infant formulas has been studied as a long-term dietary intervention for infants diagnosed with PKU. These formulas are designed to provide essential nutrients without the harmful effects of phenylalanine, ensuring healthy growth and development .
Mood Enhancement
This compound has been investigated for its potential antidepressant effects. Both L-phenylalanine and D-phenylalanine are believed to influence mood through their metabolic pathways.
Research Insights:
- Mood Improvement: Preliminary studies suggest that L-phenylalanine may enhance mood in individuals suffering from depression. In clinical trials, patients administered L-phenylalanine reported mood improvements comparable to those achieved with traditional antidepressants .
- Combination Therapy: The combination of L-phenylalanine and D-phenylalanine (as found in this compound) has shown promise in reducing depressive symptoms in clinical settings. In one study, 31 out of 40 participants experienced significant mood elevation after treatment with DLPA .
Nutritional Applications
This compound is utilized in various nutritional contexts, particularly for individuals with specific dietary needs.
Applications:
- Dietary Supplements: this compound is often included in dietary supplements aimed at improving mood and cognitive function. Its dual form allows for enhanced bioavailability and efficacy .
- Clinical Nutrition: In critical care settings, the monitoring of phenylalanine levels can provide prognostic information regarding patient outcomes. Elevated levels have been associated with increased mortality rates among ICU patients, highlighting the importance of amino acid management in clinical nutrition .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
5-benzyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15) |
Clave InChI |
YJCYEQCFHGHYRN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
SMILES canónico |
CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















